AChE Inhibition Potency: Sub-Micromolar IC50 of Free Base Versus Uncharacterized Salt Forms
The free base 4-chloro-2-(piperazin-1-yl)pyrimidine (CAS 179756-90-2) exhibits potent acetylcholinesterase (AChE) inhibitory activity with an IC50 of 0.90 μM, characterized by mixed-type inhibition involving both competitive and non-competitive mechanisms . By contrast, published literature on the hydrochloride salt forms (CAS 634469-41-3 and 1185316-90-8) contains no equivalent quantitative AChE inhibition data, creating a significant evidence gap for researchers transitioning between salt and free base forms.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.90 μM |
| Comparator Or Baseline | Hydrochloride salt forms (CAS 634469-41-3, 1185316-90-8): No reported AChE IC50 data available |
| Quantified Difference | N/A (comparator data unavailable) |
| Conditions | In vitro AChE enzymatic assay; inhibition mechanism confirmed as mixed-type |
Why This Matters
The 0.90 μM IC50 establishes a validated benchmark for AChE-focused screening that cannot be assumed transferable to hydrochloride salt forms without independent verification.
